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Introduction

Abrocitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of
moderate-to-severe atopic dermatitis.[1] Its mechanism of action involves the inhibition of the
JAK-STAT signaling pathway, which is crucial for the signaling of various pro-inflammatory
cytokines implicated in the pathophysiology of atopic dermatitis, including Interleukin-4 (IL-4)
and Interleukin-13 (IL-13).[2][3] Both IL-4 and IL-13 signal through the JAK1 pathway, leading
to the phosphorylation and activation of Signal Transducer and Activator of Transcription 6
(STAT®6).[3] This application note provides a detailed protocol for a flow cytometry-based assay
to measure the inhibitory effect of Abrocitinib on IL-4 and IL-13-induced STAT6 phosphorylation
(pSTAT6) in human peripheral blood mononuclear cells (PBMCs). This assay can be utilized to
assess the pharmacodynamic activity of Abrocitinib and similar JAK1 inhibitors in a preclinical
or clinical research setting.

Principle of the Assay

This assay quantifies the phosphorylation of STAT6 in various PBMC subsets (T cells, B cells,
and monocytes) in response to cytokine stimulation (IL-4 or IL-13) in the presence or absence
of Abrocitinib. PBMCs are first isolated from whole blood and treated with varying
concentrations of Abrocitinib. The cells are then stimulated with a specific cytokine to induce
the JAK/STAT signaling cascade. Subsequently, the cells are fixed and permeabilized to allow
for intracellular staining with a fluorescently labeled antibody specific for the phosphorylated
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form of STAT6. Co-staining with antibodies against cell surface markers allows for the
identification of different immune cell populations. The level of pSTAT6 is then measured by
flow cytometry, and the dose-dependent inhibition by Abrocitinib can be determined.

Data Presentation

The quantitative data from this assay can be summarized to show the dose-dependent effect of
Abrocitinib on cytokine-induced STAT6 phosphorylation in different PBMC subsets. The results
can be presented as the percentage inhibition of the pSTAT6 signal or as the IC50 value, which
is the concentration of the drug that causes 50% inhibition of the maximal response.

Table 1: Abrocitinib Inhibition of IL-4-induced STAT6 Phosphorylation in Human PBMCs

PBMC Subset Abrocitinib IC50 (nM)
T Cells (CD3+) 51

B Cells (CD19+) Not specified
Monocytes (CD14+) Not specified

Data derived from a study by Recludix Pharma.

[4]

Table 2: Abrocitinib Inhibition of IL-13-induced STAT6 Phosphorylation in Human PBMCs

PBMC Subset Abrocitinib IC50 (nM)
T Cells (CD3+) 100

B Cells (CD19+) Not specified
Monocytes (CD14+) Not specified

Data derived from a study by Recludix Pharma.

[4]

Signaling Pathway and Experimental Workflow
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Below are diagrams illustrating the targeted signaling pathway and the experimental workflow
for this protocol.
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Caption: JAK1/STAT6 Signaling Pathway inhibited by Abrocitinib.
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Caption: Flow cytometry workflow for assessing Abrocitinib activity.

Experimental Protocols
Materials and Reagents

e Human whole blood collected in sodium heparin tubes

» Ficoll-Paque PLUS (or equivalent density gradient medium)

e Phosphate-Buffered Saline (PBS)

 RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
 Abrocitinib

e Recombinant Human IL-4

» Recombinant Human IL-13

e Flow Cytometry Fixation Buffer

o Flow Cytometry Permeabilization Buffer (Methanol-based is recommended for phospho-
epitopes)

¢ Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
o Flow cytometry tubes

o Centrifuge

e Flow cytometer

Table 3: Recommended Antibody Panel
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Target Fluorochrome Purpose

CD3 e.g., FITC T Cell Marker

CD19 e.g., PE B Cell Marker

CD14 e.g., PerCP-Cy5.5 Monocyte Marker
PSTAT6 (Y641) e.g., Alexa Fluor 647 Target of interest
Viability Dye e.g., Zombie NIR™ To exclude dead cells

Protocol Steps

1. PBMC Isolation

e Dilute whole blood 1:1 with PBS.

o Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
o Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

o Carefully aspirate the upper layer of plasma and collect the buffy coat layer containing
PBMCs.

o Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

» Resuspend the PBMC pellet in RPMI 1640 with 10% FBS and perform a cell count. Adjust
the cell concentration to 1 x 107 cells/mL.

2. Abrocitinib Treatment and Cytokine Stimulation
¢ Aliquot 100 pL of the PBMC suspension (1 x 1076 cells) into flow cytometry tubes.

o Prepare a serial dilution of Abrocitinib in RPMI 1640. Add the desired concentrations to the
respective tubes. Include a vehicle control (DMSO).

¢ |ncubate the cells with Abrocitinib for 1 hour at 37°C.

e Prepare IL-4 or IL-13 at a working concentration (e.g., 2x final concentration) in RPMI 1640.
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Add the cytokine solution to the cells to achieve the final desired concentration (e.g., 20
ng/mL). Include an unstimulated control.

Incubate for 15-30 minutes at 37°C.
. Cell Fixation and Permeabilization
Immediately after stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube.
Incubate for 10-15 minutes at 37°C.
Centrifuge at 500 x g for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer (e.g., 90% Methanol).
Add dropwise while vortexing.

Incubate on ice or at -20°C for 30 minutes.

Wash the cells twice with PBS containing 1% BSA (Staining Buffer).
. Antibody Staining

Resuspend the permeabilized cells in 100 pL of Staining Buffer.

Add the fluorochrome-conjugated antibodies for both surface markers (CD3, CD19, CD14)
and the intracellular target (pSTAT6) at their pre-titrated optimal concentrations.

Incubate for 30-60 minutes at room temperature in the dark.

Wash the cells twice with Staining Buffer.

Resuspend the final cell pellet in 300-500 uL of Staining Buffer for flow cytometry analysis.
. Flow Cytometry Analysis

Acquire the samples on a calibrated flow cytometer.

Gate on the lymphocyte and monocyte populations based on forward and side scatter.
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Within the lymphocyte gate, identify T cells (CD3+) and B cells (CD19+).

Identify monocytes based on their scatter properties and CD14 expression.

For each cell subset, quantify the median fluorescence intensity (MFI) of the pSTAT6 signal.

Calculate the percentage inhibition of pSTAT6 for each Abrocitinib concentration relative to
the stimulated control.

Plot the dose-response curve and determine the IC50 value.

Conclusion

This application note provides a comprehensive flow cytometry protocol to assess the
pharmacodynamic effects of Abrocitinib on primary human immune cells. By measuring the
inhibition of cytokine-induced STAT6 phosphorylation, researchers can gain valuable insights
into the on-target activity of Abrocitinib and other JAK1 inhibitors. This assay is a powerful tool
for drug development and translational research in the field of immunology and dermatology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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